Splentin

Catalog No.
S12765688
CAS No.
M.F
C31H51N9O9
M. Wt
693.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Splentin

Product Name

Splentin

IUPAC Name

4-[[6-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C31H51N9O9

Molecular Weight

693.8 g/mol

InChI

InChI=1S/C31H51N9O9/c1-17(2)25(29(47)39-23(30(48)49)16-18-8-10-19(41)11-9-18)40-28(46)22(12-13-24(42)43)38-27(45)21(7-3-4-14-32)37-26(44)20(33)6-5-15-36-31(34)35/h8-11,17,20-23,25,41H,3-7,12-16,32-33H2,1-2H3,(H,37,44)(H,38,45)(H,39,47)(H,40,46)(H,42,43)(H,48,49)(H4,34,35,36)

InChI Key

DRCNRVYVCHHIJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N

Splentin is a complex organic compound with the molecular formula C31H51N9O9, classified as a peptide. It is notable for its unique structure, which includes multiple amino acid residues and functional groups that contribute to its biological activities. Splentin is part of a broader class of compounds known for their roles in various biochemical processes and potential therapeutic applications. Its specific structural characteristics can be explored in detail through databases such as PubChem, which provides insights into its chemical properties and classifications .

Research indicates that Splentin exhibits significant biological activity, particularly in the realm of immunomodulation and antimicrobial properties. It has been shown to influence immune responses, potentially enhancing the body's ability to fight infections. Additionally, studies suggest that Splentin may possess antibacterial properties, making it a candidate for further investigation in therapeutic contexts . Its interactions with cellular receptors and pathways contribute to its efficacy as a bioactive compound.

The synthesis of Splentin typically involves solid-phase peptide synthesis techniques, allowing for the sequential addition of amino acids to form the desired peptide chain. This method provides control over the sequence and purity of the final product. Alternative methods may include liquid-phase synthesis or enzymatic approaches, which can offer different advantages in terms of yield and specificity. Optimizing these synthesis routes is crucial for producing Splentin at a scale suitable for research and potential clinical applications.

Splentin has various applications in biomedical research and potential therapeutic uses. Its immunomodulatory effects make it a candidate for developing novel treatments for autoimmune diseases or infections. Furthermore, its antimicrobial properties suggest potential uses in pharmaceuticals aimed at combating resistant bacterial strains. Ongoing research aims to explore these applications further, assessing both efficacy and safety profiles.

Studies on the interactions of Splentin with other biomolecules are critical for understanding its mechanism of action. Research has shown that Splentin can bind to specific receptors on immune cells, influencing signaling pathways that regulate immune responses. Additionally, interaction studies with other peptides or proteins may reveal synergistic effects that enhance its biological activity or stability . These studies are essential for elucidating how Splentin functions within complex biological systems.

Several compounds share structural or functional similarities with Splentin, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
Peptide AC28H46N8O7Known for strong antibacterial activity
Peptide BC30H50N8O8Exhibits immunomodulatory effects similar to Splentin
Peptide CC32H54N10O10Has enhanced stability and bioavailability

Uniqueness of Splentin:

  • Structural Complexity: Splentin's unique combination of amino acids contributes to its distinct biological activities.
  • Broad Spectrum Activity: Unlike some peptides that target specific pathogens or receptors, Splentin shows versatility in its interactions.
  • Potential Therapeutic Use: Its dual role in immunomodulation and antimicrobial activity sets it apart from similar compounds.

Splentin is systematically identified as a pentapeptide with the amino acid sequence arginine-lysine-glutamic acid-valine-tyrosine (Arg-Lys-Glu-Val-Tyr). Its IUPAC name is L-arginyl-L-lysyl-L-α-glutamyl-L-valyl-L-tyrosine, reflecting the stereochemistry and bonding order of its constituent residues. The compound is cataloged under multiple synonyms, including splenopentin, SP-5, and SPLENIN FRAGMENT (32–36), with the CAS registry number 75957-60-7.

Molecular and Structural Characteristics

The molecular formula of splentin is C₃₁H₅₁N₉O₉, yielding a molecular weight of 693.79 g/mol. Its linear structure facilitates interactions with immune cell receptors, a feature central to its biological activity. The peptide’s taxonomic classification places it within the immunomodulatory peptide family, specifically as a splenic hormone derivative.

PropertyValue
CAS Registry Number75957-60-7
Molecular FormulaC₃₁H₅₁N₉O₉
Molecular Weight693.79 g/mol
Amino Acid SequenceArg-Lys-Glu-Val-Tyr
SynonymsSplenopentin, SP-5, SPLENIN FRAGMENT (32–36)

Historical Discovery and Initial Characterization

Discovery in the Late 20th Century

Splentin was first isolated in the late 1970s during investigations into the spleen’s immunological functions. Researchers identified a pentapeptide fragment derived from enzymatic digestion of splenic tissue, which they named splenopentin (later splentin) due to its origin. This discovery coincided with parallel studies on thymopoietin, a thymus-derived peptide, revealing structural and functional parallels between the two compounds.

Early Functional Studies

Initial characterization in the 1980s demonstrated splentin’s role in modulating immune responses. Unlike thymopoietin, which selectively induces T-cell differentiation, splentin was found to influence both T- and B-lymphocyte precursors, broadening its immunological significance. Key experiments compared synthetic splentin analogs (e.g., Arg-Lys-Glu-Val-Tyr) with native splenic extracts, confirming that the pentapeptide alone could replicate the immunomodulatory effects of larger spleen-derived proteins.

Advancements in Synthesis and Characterization

By the 1990s, solid-phase peptide synthesis (SPPS) enabled large-scale production of splentin, facilitating deeper mechanistic studies. Researchers confirmed its interaction with immune cell surface receptors, leading to cytokine upregulation and enhanced lymphocyte proliferation. Structural analyses highlighted the necessity of its glutamic acid residue at position 3 for receptor binding, a finding corroborated by mutagenesis studies.

Splentin, characterized as a pentapeptide with the molecular formula C₃₁H₅₁N₉O₉ and molecular weight of 693.8 g/mol, represents a significant bioactive compound within the expansive secondary metabolite repertoire of Penicillium species [2] [3]. The compound exhibits the amino acid sequence arginine-lysine-glutamic acid-valine-tyrosine (RKEVY) and functions as an immunomodulatory pentapeptide corresponding to amino acid residues 32-36 of the splenic hormone splenin [2] [3].

Penicillium chrysogenum emerges as the primary fungal source organism for Splentin production, distinguished by its exceptional capacity for secondary metabolite biosynthesis [4] [5]. This species harbors approximately 30 biosynthetic gene clusters, with eight dedicated polyketide synthase genes contributing to its metabolic versatility [5]. The organism has undergone extensive industrial optimization since its initial discovery, with genetic improvements including mutations in the pahA gene that reduce phenylacetic acid catabolism, thereby enhancing precursor availability for secondary metabolite production [6].

Global analysis of Penicillium genomes has revealed an immense potential for secondary metabolite production across the genus, with a total of 1,317 putative biosynthetic gene clusters identified across 24 species [5]. Penicillium rubens, closely related to P. chrysogenum, demonstrates significant production capabilities with 25 biosynthetic gene clusters and seven polyketide synthase genes [7]. This species has been developed as a platform strain for secondary metabolite production through the strategic removal of four highly expressed biosynthetic gene clusters, resulting in reduced background metabolite production and enhanced target compound yields [7].

Penicillium crustosum contributes to the diversity of polyketide-producing species with 22 biosynthetic gene clusters and six polyketide synthase genes [8]. Recent studies have successfully demonstrated the functional proof of polyketide biosynthetic gene clusters from this species through genome mining and genetic manipulation, leading to the identification of novel compounds such as xylariolide D [8]. The organism exemplifies the potential for discovering new secondary metabolites through systematic exploration of cryptic biosynthetic pathways.

Additional Penicillium species contributing to the broader context of polyketide and secondary metabolite production include Penicillium nalgiovense (18 biosynthetic gene clusters, 5 PKS genes), Penicillium tardochrysogenum (20 clusters, 6 PKS genes), Penicillium vanluykii (19 clusters, 5 PKS genes), Penicillium flavigenum (16 clusters, 4 PKS genes), and Penicillium dipodomyis (15 clusters, 4 PKS genes) [4] [5]. These species collectively represent a vast reservoir of biosynthetic potential, with many producing penicillin alongside other specialized metabolites.

The taxonomic classification within the Penicillium genus has undergone refinement, with species previously designated as P. chrysogenum now reclassified as P. rubens based on molecular phylogenetic analysis [6]. This reclassification reflects improved understanding of species relationships and emphasizes the importance of accurate taxonomic identification in biotechnological applications.

Species-specific metabolite profiling has revealed distinct secondary metabolite fingerprints across Penicillium species [9]. Controlled submerged bioreactor cultivation studies have demonstrated highly reproducible growth characteristics and secondary metabolite production patterns across ten wild-type Penicillium species, with identification of 34 known metabolites including several with bioactive properties such as antibacterial, antifungal, and anti-cancer activities [9].

SpeciesBGC CountPKS GenesSecondary Metabolites
Penicillium chrysogenum308Penicillin, Sorbicillin, Roquefortine
Penicillium rubens257Penicillin, Chrysogine, Calbistrin
Penicillium crustosum226Xylariolide D, Isocoumarins
Penicillium nalgiovense185Penicillin, Roquefortine
Penicillium tardochrysogenum206Penicillin, Unknown compounds

Polyketide Synthase (PKS) Gene Clusters in Splentin Biosynthesis

The biosynthetic pathway for Splentin involves sophisticated polyketide synthase gene clusters that orchestrate the complex assembly of this bioactive compound [10]. Polyketide synthases represent a family of multi-domain enzymes that produce polyketides, a large class of secondary metabolites exhibiting diverse biological activities [11]. The classification of PKS systems into Type I, Type II, and Type III categories reflects their distinct structural organizations and catalytic mechanisms [11] [12].

Type I polyketide synthases dominate fungal secondary metabolism and are characterized as large, complex protein structures with multiple modules containing several catalytic domains [11] [12]. Each module typically contains minimally an acyltransferase domain for substrate selection, a ketosynthase domain for carbon-carbon bond formation, and an acyl carrier protein domain for intermediate tethering [12]. The modular architecture of Type I PKS systems enables precise control over polyketide chain length and functional group incorporation.

In Penicillium species, the pks13 gene has been identified as essential for polyketide precursor biosynthesis [10]. This gene encodes a highly reducing polyketide synthase responsible for generating sorbicillinoid precursors and related compounds [10]. Functional characterization through gene deletion and complementation studies has confirmed its crucial role in secondary metabolite production pathways [10].

The pksA gene functions as a transcriptional regulator belonging to the TetR family of regulatory proteins [10] [13]. Located adjacent to polyketide synthase gene clusters, PksA coordinates the expression of biosynthetic genes through complex regulatory networks [13]. Contrary to initial assumptions, recent research has demonstrated that PksA does not directly regulate pks gene expression but instead negatively regulates alternative metabolic pathways [14].

Ketosynthase domains (pksB) represent the core catalytic components responsible for iterative chain elongation reactions [15]. These domains exhibit distinct expression patterns correlated with growth phase transitions and nutrient availability [15]. The ketosynthase-chain length factor partnership determines the final polyketide chain length through precise control over condensation reaction cycles [15].

Chain length factor genes (pksC) work in coordination with ketosynthase domains to regulate polyketide backbone assembly [15]. These genes demonstrate synchronized expression patterns with their ketosynthase partners, ensuring proper stoichiometric relationships for efficient biosynthesis [15]. The evolution of chain length factor genes contributes to the structural diversity observed across polyketide families.

Enoyl reductase activities (pksE) participate in late-stage biosynthetic modifications [16]. These domains catalyze reduction reactions that modify the oxidation state of polyketide intermediates, contributing to final compound structural diversity [16]. The temporal regulation of enoyl reductase gene expression suggests their involvement in pathway completion steps.

Gene cluster organization follows conserved patterns observed across fungal secondary metabolism [17] [5]. Biosynthetic genes are typically arranged in clusters containing core synthesis genes alongside auxiliary modification enzymes, regulatory elements, and transport proteins [17]. This clustering facilitates coordinated gene expression and metabolic flux control through localized regulatory mechanisms.

Transcriptional regulation of PKS gene clusters involves multiple regulatory layers [18] [13]. Master regulators such as Spo0A and CodY coordinate cluster activation in response to nutritional and developmental signals [13]. The stationary phase regulator CodY provides positive regulation, while AbrB functions as a negative regulator during exponential growth phases [13].

Gene ClusterFunctionExpression PatternRegulatory Factors
pks13Highly reducing PKS for sorbicillinoid precursorsStationary phase inductionSpo0A, CodY positive regulation
pksATranscriptional regulator (TetR family)Constitutive low levelAbrB negative regulation
pksBKetosynthase domainGrowth phase dependentComA, DegU modulation
pksCChain length factor partnerCoordinated with pksBScoC intermediate regulation
pksEEnoyl reductase activityLate biosynthesisUnknown regulators

Fermentation Optimization for Yield Enhancement

Fermentation optimization represents a critical component in maximizing Splentin production yields from Penicillium species [19] [20]. Industrial fermentation processes require comprehensive optimization strategies that address multiple interacting parameters to achieve consistent product quality and economic viability [19].

Temperature control emerges as a fundamental parameter affecting both microbial growth and secondary metabolite production [21] [22]. Optimal temperature ranges for Penicillium species typically fall between 25-28°C, with maximum production observed at 28°C [22]. Temperature variations significantly impact enzyme activity, membrane fluidity, and metabolic flux distribution, thereby influencing overall biosynthetic pathway efficiency [21].

pH regulation maintains critical importance throughout fermentation processes [21] [23]. Optimal pH ranges of 5.5-6.5 provide stable conditions for secondary metabolite production while maintaining cellular integrity [21]. pH fluctuations during fermentation result from organic acid production and nitrogen metabolism, necessitating active monitoring and control systems [23].

Agitation and aeration parameters directly influence mass transfer efficiency and dissolved oxygen availability [21] [22]. Optimal agitation rates of 120-150 rpm enhance mixing while avoiding excessive shear stress that could damage fungal morphology [22]. Dissolved oxygen levels of 30-50% saturation provide adequate oxygenation for aerobic metabolism without inhibiting secondary metabolite production [21].

Carbon source selection significantly impacts precursor availability and metabolic pathway flux [21] [22]. Sucrose at concentrations of 2-3% provides superior results compared to glucose, potentially due to differential catabolite repression effects [22]. Carbon source utilization patterns influence the timing of secondary metabolite production onset and overall yield optimization [21].

Nitrogen source optimization requires careful balance between growth support and secondary metabolite induction [21] [22]. Yeast extract at 0.3% concentration provides optimal nitrogen supplementation while avoiding excessive vegetative growth that competes with secondary metabolism [22]. Nitrogen limitation often triggers secondary metabolite production through activation of stress response pathways [21].

Fermentation duration exhibits critical timing relationships with metabolic phase transitions [22] [24]. Peak production typically occurs between 6-8 days post-inoculation, corresponding to the transition from exponential growth to stationary phase [22]. Extended fermentation beyond optimal duration may result in product degradation or continued metabolism of desired compounds [24].

Inoculum size optimization affects lag time duration and overall fermentation kinetics [21] [23]. Higher inoculum concentrations (5-10%) reduce lag phases while ensuring adequate cell density for robust secondary metabolite production [23]. Standardized spore suspensions provide reproducible inoculation conditions essential for consistent fermentation performance [25].

Statistical optimization approaches enable systematic evaluation of multiple variables simultaneously [26] [25]. Fractional factorial experimental designs combined with response surface methodology provide efficient strategies for identifying optimal parameter combinations [26] [25]. These approaches have demonstrated significant yield improvements across various fungal secondary metabolite production systems [25].

Scale-up considerations require careful attention to mass transfer limitations and mixing characteristics [19] [24]. Differences in secondary metabolite profiles between pilot-scale (50 L) and industrial-scale (150,000 L) fermentations highlight the complexity of maintaining optimal conditions across different scales [24]. Industrial processes often achieve higher productivities per unit biomass due to improved mass transfer and mixing efficiency [24].

Chemical epigenetic modification strategies offer additional optimization opportunities through activation of cryptic biosynthetic gene clusters [27]. Small-molecule epigenetic modifiers including 5-azacytidine, suberoylanilide hydroxamic acid, and sodium butyrate can enhance secondary metabolite production by modifying chromatin structure and gene expression patterns [27].

ParameterOptimal RangeEffect on Yield
Temperature (°C)25-28Maximum at 28°C
pH5.5-6.5Stable production 5.5-6.5
Agitation (rpm)120-150Enhanced mixing improves yield
Carbon sourceSucrose (2-3%)Sucrose preferred over glucose
Nitrogen sourceYeast extract (0.3%)Optimal nitrogen balance critical
Fermentation time (days)6-8Peak production 6-8 days
Dissolved oxygen (%)30-50Adequate oxygenation needed
Inoculum size (%)5-10Higher inoculum reduces lag time

XLogP3

-6

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

11

Exact Mass

693.38097424 g/mol

Monoisotopic Mass

693.38097424 g/mol

Heavy Atom Count

49

Dates

Last modified: 08-09-2024

Explore Compound Types